molecular formula C17H13FN4O2S2 B2880978 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 683794-54-9

2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2880978
CAS No.: 683794-54-9
M. Wt: 388.44
InChI Key: LAJFBCSISKQZFP-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a multi-ring system with several pharmacologically relevant functional groups, including a cyano group, a fluorophenyl ring, and a thiazole acetamide side chain, which collectively make it a valuable scaffold for probing biological targets . The molecular framework incorporates a tetrahydropyridin-one core, a structure known to be present in various biologically active molecules . This compound is structurally categorized among (hetero)aryl-substituted acetamides, a class of molecules that have demonstrated potential as modulators of key biological signaling pathways . Researchers may find applications for this chemical in various preclinical research areas, including inhibitor studies, mechanism-of-action investigations, and structure-activity relationship (SAR) analyses. The presence of both fluorine and sulfur-containing moieties enhances its potential for molecular interactions with biological targets, while the thiazole ring system is a common feature in many therapeutic agents . The compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions, as it is intended for use by qualified laboratory personnel only.

Properties

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S2/c18-13-4-2-1-3-10(13)11-7-14(23)21-16(12(11)8-19)26-9-15(24)22-17-20-5-6-25-17/h1-6,11H,7,9H2,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJFBCSISKQZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15FN4O4SC_{20}H_{15}FN_{4}O_{4}S, and it features several functional groups that contribute to its biological activity. The presence of a cyano group , fluorophenyl moiety , and thiazole ring are noteworthy as they are often linked to enhanced pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds containing the thiazole moiety exhibit significant anticancer activities. The thiazole derivatives have shown potential in inhibiting various cancer cell lines through different mechanisms:

  • Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines. For instance, derivatives similar to thiazole have demonstrated cytotoxic effects on breast cancer cells (MCF-7) and other tumor types .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound's ability to interfere with DNA synthesis and repair mechanisms has been highlighted as a critical factor in its anticancer efficacy .
  • Case Studies :
    • A study involving a series of thiazole-based compounds showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
    • Another research effort focused on the synthesis of related compounds noted their promising activity against various cancer cell lines, suggesting that modifications in the molecular structure could enhance biological effects .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • DNA Intercalation : Similar thiazole derivatives have been shown to act as groove binders for DNA intercalators, disrupting normal DNA function and leading to cell death .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as protein tyrosine phosphatases (PTP1B), which play a role in signaling pathways associated with cancer progression .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
Anticancer ActivityMCF-7 (Breast)< 10
Enzyme InhibitionPTP1B6.37
CytotoxicityVarious Tumors< 5

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in Compound 8c or 3-methoxyphenyl in 342594-57-4 ).
  • Heterocyclic Modifications : The thiazol-2-yl group is critical for target engagement, as seen in Necrostatin-34 and Compound 2c . Replacing it with bulkier groups (e.g., nitrobenzothiazole in Compound 8c ) improves potency but may reduce solubility.

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